molecular formula C15H13N5O3S3 B2532829 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 389072-45-1

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2532829
CAS No.: 389072-45-1
M. Wt: 407.48
InChI Key: UDBIXTJRPCDSJD-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C15H13N5O3S3 and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Therapeutic Exploration

A series of analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, were synthesized to identify more potent glutaminase inhibitors with improved drug-like properties. These analogs demonstrated similar potency and better solubility compared to BPTES, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their therapeutic exploration potential Shukla et al., 2012.

Novel Compound Synthesis

The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives via carbodiimide condensation showcased a convenient and rapid method for producing compounds with potential biological applications. These compounds were identified through IR, 1H NMR, and elemental analyses, indicating a broad scope for synthesizing novel compounds with varied biological activities Yu et al., 2014.

Antimicrobial and Antifungal Applications

The synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands demonstrated moderate activity against bacteria and fungi. These findings suggest a potential for the development of new antimicrobial and antifungal agents leveraging the structural features of these compounds Vinusha et al., 2015.

Potential Anticancer Agents

Newly synthesized 1,3,4-thiadiazole derivatives were investigated for their anticancer activities against MCF-7 and A549 tumor cell lines. Among these, a specific compound demonstrated promising cytotoxic activity, suggesting the potential of 1,3,4-thiadiazole derivatives as anticancer agents Çevik et al., 2020.

Anticonvulsant Quality Control

A study focused on the development of quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with significant anticonvulsive activity. This work highlights the importance of quality control in the development and standardization of new medicinal substances, especially those showing potential anticonvulsant properties Sych et al., 2018.

Future Directions

Thiazole derivatives have diverse biological activities and have been the subject of research for the development of new compounds related to this scaffold . Future research may focus on the design and development of different thiazole derivatives, including “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide”, for various therapeutic applications.

Mechanism of Action

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S3/c21-11(8-23-10-4-2-1-3-5-10)17-14-19-20-15(26-14)25-9-12(22)18-13-16-6-7-24-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBIXTJRPCDSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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